DB-959

PPAR Alzheimer's Disease Selectivity

Procure DB-959 for Alzheimer's research. This brain-penetrant dual PPARδ/γ agonist offers a 15-fold selectivity for PPARδ (ED50 19nM) and a 35% brain-to-plasma ratio, overcoming limitations of other agonists like pioglitazone. Ideal for validating PPARδ/γ-mediated neuroprotection and cognitive improvement in AD models. Ensure experimental reproducibility with this clinically advanced compound.

Molecular Formula C25H27NO5
Molecular Weight 421.5 g/mol
CAS No. 1257641-15-8
Cat. No. B1669856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB-959
CAS1257641-15-8
Molecular FormulaC25H27NO5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O
InChIInChI=1S/C25H27NO5/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28)/t18-/m0/s1
InChIKeyBINJXYDNGPHRGX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAS 1257641-15-8 (DB-959 / T3D-959): Procurement and Research-Grade Dual PPARδ/γ Agonist for Alzheimer's Disease


CAS 1257641-15-8, commonly referred to as DB-959 or T3D-959 (free acid form), is a chemically unique, orally active, small-molecule dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ) [1]. It exhibits a notable 15-fold selectivity for PPARδ (human ED50 = 19 nM) over PPARγ (human ED50 = 297 nM) and demonstrates significant brain penetration [2]. This compound is currently under active clinical investigation for the treatment of mild-to-moderate Alzheimer's disease (AD), having advanced to Phase 2b/3 trials, positioning it as a leading candidate in the PPAR-targeting AD therapeutic space [3].

Why In-Class PPAR Agonists Cannot Simply Substitute for CAS 1257641-15-8 in Alzheimer's Research


Simple substitution with other PPAR agonists (e.g., pioglitazone, rosiglitazone, or other dual agonists) for Alzheimer's disease research is scientifically unsound due to critical differences in receptor selectivity profiles, brain penetration capacity, and clinical outcomes. For instance, pure PPARγ agonists like pioglitazone exhibit limited brain penetration and have failed to demonstrate statistically significant cognitive improvement in large-scale AD clinical trials [1]. Conversely, CAS 1257641-15-8 (T3D-959) is a brain-penetrant, dual PPARδ/γ agonist with a 15-fold preference for PPARδ, a receptor ubiquitously expressed in the brain and linked to neuro-metabolic function [2]. This specific pharmacological profile is distinct and cannot be replicated by in-class compounds, directly impacting experimental reproducibility and translational potential.

Quantitative Differentiation Evidence for CAS 1257641-15-8 (DB-959 / T3D-959)


PPARδ/γ Potency and 15-Fold Selectivity Profile Relative to Clinical Comparators

CAS 1257641-15-8 (T3D-959) is a dual PPARδ/γ agonist with a unique selectivity profile. It activates PPARδ with an ED50 of 19 nM and PPARγ with an ED50 of 297 nM, representing a 15-fold selectivity for the delta isoform [1]. This profile contrasts sharply with other clinical-stage dual agonists. For example, aleglitazar is a potent PPARα/γ agonist (EC50 α: 5 nM, γ: 9 nM) with minimal PPARδ activity (EC50: 376 nM), while muraglitazar is a PPARα/γ agonist (EC50 α: 320 nM, γ: 110 nM) with no reported PPARδ activity [REFS-2, REFS-3]. Pioglitazone, a PPARγ-selective agonist, exhibits an EC50 of approximately 0.93 μM (930 nM) for human PPARγ .

PPAR Alzheimer's Disease Selectivity Nuclear Receptor

Quantified Brain Penetration: A Key Differentiator from PPARγ Agonists Pioglitazone and Rosiglitazone

CAS 1257641-15-8 (T3D-959) is explicitly characterized as a 'brain-penetrant' molecule. Pre-clinical studies in rats indicate a brain-to-plasma ratio of approximately 35% for the compound [1]. This level of central nervous system (CNS) exposure is critical for directly targeting neuro-metabolic dysfunction in Alzheimer's disease. In contrast, the widely used PPARγ agonist pioglitazone exhibits very limited brain penetration; studies report brain-to-plasma ratios in the range of 0.01-0.02 (1-2%) in rodents, limiting its potential for direct CNS activity [2].

Pharmacokinetics Blood-Brain Barrier Alzheimer's Disease CNS Penetration

Cognitive Efficacy Signal in Phase 2 PIONEER Trial vs. Failed Pioglitazone Phase 3 Trial

In the Phase 2 PIONEER trial (NCT04251182), treatment with 30 mg of CAS 1257641-15-8 (T3D-959) resulted in a 2-point improvement on the ADAS-Cog11 scale compared to placebo in a pre-specified subgroup of patients with high pTau-217 ratios, with a reported effect size at 24 weeks comparable to that of anti-amyloid antibodies at 76-78 weeks [1]. Furthermore, across all doses, T3D-959 treatment was associated with a 73% slowing of cognitive decline on ADAS-Cog11 relative to placebo [2]. This contrasts with the Phase 3 TOMMORROW trial of pioglitazone, which failed to demonstrate a significant delay in the onset of mild cognitive impairment due to AD [3], and a meta-analysis of pioglitazone studies showing no statistically significant improvement in ADAS-Cog scores (Mean Difference: -1.16; 95% CI: -4.14 to 1.81) [4].

Clinical Trial Cognitive Function Alzheimer's Disease Efficacy

Demonstrated Reduction of Amyloid Biomarker in Phase 2 Trial

In the Phase 2 PIONEER trial, treatment with 30 mg of CAS 1257641-15-8 (T3D-959) led to a statistically significant increase in the plasma amyloid-beta 42/40 (Aβ42/40) ratio compared to placebo (p = 0.021) [1]. A decreasing plasma Aβ42/40 ratio is a well-established biomarker indicative of increasing amyloid plaque burden in the brain. This pharmacodynamic effect provides direct evidence of target engagement and a disease-modifying signal. In contrast, clinical trials of the PPARγ agonist pioglitazone in Alzheimer's disease have not reported a consistent, significant effect on plasma amyloid biomarkers [2].

Biomarker Amyloid-beta Alzheimer's Disease Pharmacodynamics

Favorable Safety Profile with Reduced PPARγ-Associated Adverse Events

A key limitation of potent PPARγ agonists, such as pioglitazone and rosiglitazone, is their association with dose-limiting adverse events including fluid retention, edema, weight gain, and an increased risk of bone fractures [1]. CAS 1257641-15-8 (T3D-959), due to its 15-fold selectivity for PPARδ over PPARγ, is designed to mitigate these effects. In a Phase IIa clinical trial of 34 mild-to-moderate AD patients treated for 14 days with doses up to 90 mg daily, T3D-959 was well-tolerated with no apparent side effects typically associated with PPARγ agonism, such as edema or weight gain [2]. Only one adverse event (muscular weakness) was considered possibly drug-related and resolved quickly.

Safety Tolerability PPARγ Adverse Events Clinical Trial

Most Advanced Dual PPARδ/γ Agonist in Alzheimer's Disease Clinical Development

CAS 1257641-15-8 (T3D-959) is the first and currently only dual PPARδ/γ agonist to successfully complete a Phase 2 trial in Alzheimer's disease and progress into a confirmatory Phase 2b/3 trial (NCT04251182) [REFS-1, REFS-2]. Other dual PPAR agonists, such as aleglitazar (PPARα/γ) and muraglitazar (PPARα/γ), have been developed for metabolic diseases like type 2 diabetes but have not been evaluated in AD, and their development was discontinued due to safety concerns or lack of efficacy [3]. Novel dual PPARδ/γ agonists like AU9 remain in preclinical stages of investigation [4].

Clinical Development Alzheimer's Disease PPARδ/γ Drug Pipeline

Recommended Research and Industrial Applications for CAS 1257641-15-8 (DB-959 / T3D-959)


Alzheimer's Disease Drug Discovery and Target Validation Studies

CAS 1257641-15-8 is the optimal tool compound for investigating the therapeutic potential of dual PPARδ/γ activation in Alzheimer's disease. Its well-characterized in vitro potency (PPARδ ED50 = 19 nM, PPARγ ED50 = 297 nM) and demonstrated in vivo efficacy in reversing cognitive deficits in STZ-induced sporadic AD models [1] make it ideal for target validation, pharmacodynamic biomarker studies, and combination therapy research. Its brain penetration (35% brain-to-plasma ratio) ensures central target engagement [2], a critical requirement for CNS studies that is lacking in other PPAR agonists like pioglitazone [3].

Neuro-Metabolic and Neuro-Inflammatory Disease Modeling

Given its dual agonism of PPARδ and PPARγ, CAS 1257641-15-8 is a valuable tool for studying the intersection of metabolic dysfunction and neuroinflammation in the CNS. Its established effects on improving glucose metabolism (as measured by FDG-PET) [2] and reducing neuroinflammatory markers [1] position it for use in models of Parkinson's disease, traumatic brain injury, or other conditions where PPAR-mediated metabolic and anti-inflammatory pathways are implicated.

Benchmarking and Comparative Efficacy Studies

For academic and industrial researchers evaluating novel PPAR agonists or alternative AD therapeutics, CAS 1257641-15-8 serves as a clinically relevant benchmark. Its positive Phase 2 clinical data, including a 2-point ADAS-Cog11 improvement in a biomarker-defined subgroup [4] and a significant increase in plasma Aβ42/40 ratio (p=0.021) [5], provide concrete, quantitative benchmarks for comparing the efficacy and pharmacodynamic activity of new chemical entities in preclinical and early clinical development.

Pharmacokinetic and CNS Penetration Studies

The compound's characterized brain penetration (35% brain-to-plasma ratio in rats) [2] makes it a useful reference standard for developing and validating in vitro (e.g., PAMPA-BBB, Caco-2) and in vivo models designed to predict CNS exposure of small molecules. Its physicochemical properties and CNS penetration profile can serve as a benchmark for medicinal chemistry efforts aimed at improving brain delivery of PPAR-targeting or other neurotherapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DB-959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.